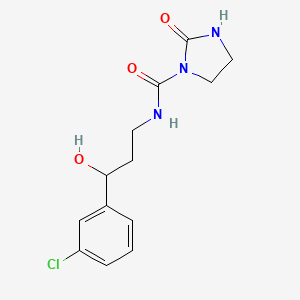![molecular formula C22H22N2O5 B2775972 2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid CAS No. 1910775-99-3](/img/structure/B2775972.png)
2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C22H22N2O5 and a molecular weight of 394.427. This compound is characterized by the presence of a piperidine ring, a fluorenylmethoxycarbonyl group, and a carbamoyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of high-throughput screening and process optimization techniques is common in industrial production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
Uniqueness
2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-carbamoyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c23-20(25)19-11-13(21(26)27)9-10-24(19)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H2,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZBGBHBUGRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1C(=O)O)C(=O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2775891.png)
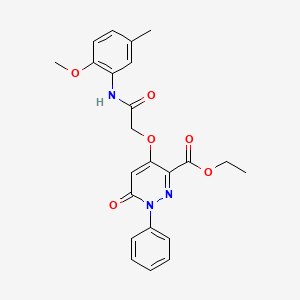
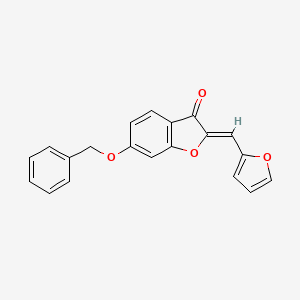
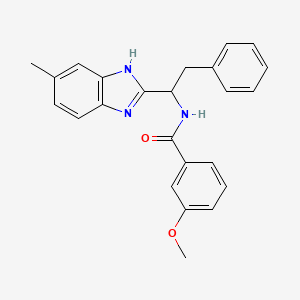
![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)
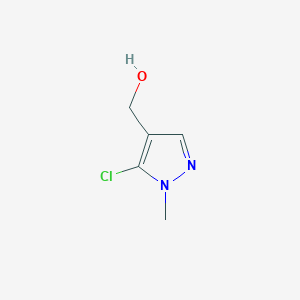
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)
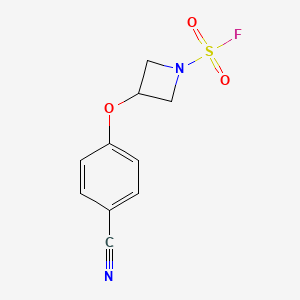

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)
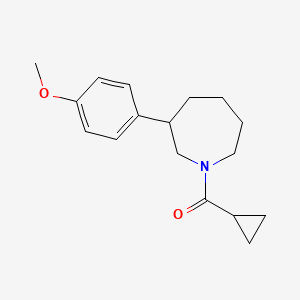
![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)
